ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate
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Overview
Description
Ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound that features a benzyl group, a sulfonyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps:
Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with benzyl chloride in the presence of a base to form N-benzylglycine.
Sulfonylation: The N-benzylglycine is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group, forming N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine.
Esterification: Finally, the N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycine is esterified with ethyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Material Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and benzyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog without the benzyl and sulfonyl groups.
N-benzylglycine: Lacks the sulfonyl and benzoate groups.
2,5-dichlorobenzenesulfonyl chloride: Contains the sulfonyl and dichlorophenyl groups but lacks the glycyl and benzoate moieties.
Uniqueness
Ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O5S/c1-2-33-24(30)18-8-11-20(12-9-18)27-23(29)16-28(15-17-6-4-3-5-7-17)34(31,32)22-14-19(25)10-13-21(22)26/h3-14H,2,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZACBVISHHKEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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